Methyl 6-amino-5-bromopyrimidine-4-carboxylate

Description

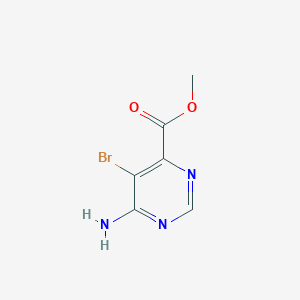

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative characterized by a bromine atom at position 5, an amino group at position 6, and a methyl ester moiety at position 2. The pyrimidine core is aromatic, with the bromine acting as an electron-withdrawing group, while the amino group serves as an electron donor. The methyl ester enhances solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name |

methyl 6-amino-5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZKVJLFUCDMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-bromopyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method starts with 6-amino-4-hydroxypyrimidine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting 6-amino-5-bromopyrimidine-4-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-bromopyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Nitro derivatives of the pyrimidine.

Reduction: Alkylamine derivatives.

Ester Hydrolysis: 6-amino-5-bromopyrimidine-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-5-bromopyrimidine-4-carboxylate has been extensively studied for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in developing inhibitors for various biological targets, including:

- Protein Kinase Inhibitors : The compound has been investigated as a scaffold for synthesizing protein kinase inhibitors, which play crucial roles in cell signaling pathways involved in cancer and other diseases. For instance, derivatives of this compound have been linked to inhibiting the protein kinase CK2, which is implicated in tumor growth and proliferation .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .

Chemical Synthesis

The compound is utilized as an intermediate in several important chemical reactions:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution where the bromine atom is replaced by various nucleophiles, facilitating the formation of diverse chemical entities .

- Suzuki-Miyaura Coupling : The compound is also employed in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Development of CK2 Inhibitors

A study highlighted the synthesis of novel compounds derived from this compound that demonstrated potent inhibition of CK2 activity. These compounds were evaluated in vitro using various cancer cell lines and showed significant anti-proliferative effects .

| Compound | IC50 (µM) | Targeted Kinase |

|---|---|---|

| Compound A | 0.5 | CK2 |

| Compound B | 0.8 | CK2 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

| Derivative | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative X | 10 | Effective |

| Derivative Y | 20 | Moderate |

Mechanism of Action

The mechanism of action of methyl 6-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors. The bromine and amino groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related pyrimidine derivatives and methyl esters from the evidence:

Key Observations:

Substituent Effects on Reactivity and Bioactivity The bromine at position 5 in the target compound likely enhances electrophilic substitution reactivity compared to analogs like 6-methyl-2-thioxo derivatives. The amino group at position 6 may facilitate hydrogen bonding, improving solubility and interaction with biological targets. In contrast, thioxo groups in Biginelli-type pyrimidines contribute to radical scavenging activity . Furan substituents (as in ) introduce π-π interactions, whereas bromine in the target compound could enable cross-coupling reactions (e.g., Suzuki-Miyaura).

Positional Influence on Activity Substitution at C-4 (methyl ester) is common in both the target compound and diterpene esters (e.g., sandaracopimaric acid methyl ester ), enhancing stability.

Analytical Characterization

- Similar compounds in the evidence were characterized via ¹H/¹³C NMR (e.g., methyl shikimate ), GC-MS (resin diterpenes ), and HPLC . These methods could be applied to the target compound to confirm purity and structure.

Research Implications and Gaps

- Antioxidant Potential: While the target compound lacks direct activity data, its amino and bromine substituents may synergize to modulate redox properties. Comparative studies with thioxo-containing pyrimidines (IC₅₀: 0.6 mg/ml ) are warranted.

- Synthetic Utility : The bromine atom offers a handle for further functionalization, contrasting with inert methyl or ethyl esters in phytochemicals .

- Crystallography : The compound’s structure could be resolved using SHELX or ORTEP , as seen in diterpene esters .

Biological Activity

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, featuring an amino group and a bromine atom attached to the pyrimidine ring, positions it as a significant compound in medicinal chemistry. This article explores its biological activity, particularly as an inhibitor of specific protein kinases, and its potential applications in drug discovery.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 232.037 g/mol

Biological Activity

This compound exhibits notable biological activity primarily as an inhibitor of protein kinases, which are critical in various cellular processes including signal transduction and cell proliferation. This compound's ability to interact with multiple molecular targets makes it valuable for studying protein-ligand interactions and enzyme inhibition.

The mechanism of action involves the compound's interaction with specific protein kinases, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). These interactions can lead to the modulation of various signaling pathways that are often dysregulated in diseases like cancer.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases associated with tumor growth and progression. For instance, it has been found to inhibit CK2 kinase, which is frequently implicated in cancer cell proliferation .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications on the pyrimidine ring significantly affect the compound's potency and selectivity against various kinases. The presence of electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects .

- Cellular Studies : In vitro assays have demonstrated that this compound can effectively reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

Several case studies have examined the efficacy of this compound in different biological contexts:

- Cancer Research : A study focused on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Inflammation Models : In models of inflammation, this compound demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Applications

The potential applications of this compound are extensive:

- Drug Development : Its role as a kinase inhibitor makes it a candidate for developing targeted therapies for cancers and other diseases characterized by abnormal kinase activity.

- Biological Research : The compound serves as a useful tool for investigating kinase signaling pathways and understanding their roles in various biological processes.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Kinase Inhibition | Notable Activities |

|---|---|---|

| Methyl 6-amino-5-bromopyrimidine | Yes | Anti-cancer, anti-inflammatory |

| Ethyl 6-amino-5-bromopyrimidine | Moderate | Potential anti-cancer properties |

| Other pyrimidine derivatives | Varies | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-amino-5-bromopyrimidine-4-carboxylate, and how can regioselectivity be ensured during bromination?

- Methodology :

- Step 1 : Start with a pyrimidine precursor, such as methyl 6-aminopyrimidine-4-carboxylate. Bromination is typically achieved using reagents like N-bromosuccinimide (NBS) or bromine in a polar solvent (e.g., DMF or acetic acid) under controlled temperatures (40–60°C).

- Step 2 : Regioselectivity at the 5-position is influenced by steric and electronic factors. The amino group at position 6 directs bromination to the adjacent position (C5) via resonance stabilization of intermediates .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm regiochemistry via -NMR (e.g., coupling patterns for adjacent protons) or X-ray crystallography .

Q. How can the purity of this compound be optimized after synthesis?

- Methodology :

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For higher purity, recrystallize from ethanol or methanol.

- Analysis : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) or -NMR to detect residual solvents/byproducts .

- Data Table :

| Technique | Parameters | Expected Outcome |

|---|---|---|

| HPLC | 70:30 ACN:H₂O, 1 mL/min | Single peak at ~5.2 min |

| -NMR | DMSO-d₆, 400 MHz | δ 8.2 (s, 1H, C5-H), δ 3.9 (s, 3H, COOCH₃) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR in DMSO-d₆ confirm substituent positions. The bromine atom causes deshielding of adjacent protons (C5-H: δ 8.2–8.5 ppm) .

- IR : Look for carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 260.1 (calculated for C₆H₇BrN₃O₂) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model the electron density at C5. The bromine atom’s leaving-group potential is enhanced by electron-withdrawing effects from the adjacent amino and ester groups.

- Transition State Analysis : Identify energy barriers for SNAr (nucleophilic aromatic substitution) using B3LYP/6-31G(d) basis sets. Predict preferred attack sites via Fukui indices .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Structure Refinement : Use SHELXL for high-resolution data. Address disorder by splitting atoms or applying restraints. For twinned crystals, employ TwinRotMat or other deconvolution tools .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants vs. dihedral angles from crystallography) .

- Case Study : A study on a related bromopyrimidine showed that improper handling of thermal motion led to misassigned bond lengths. Corrected via anisotropic displacement parameters .

Q. How does steric hindrance from the methyl ester group influence intermolecular interactions in crystal packing?

- Methodology :

- X-ray Diffraction : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bonding (N–H···O) and halogen (Br···π) interactions.

- Packing Diagrams : Use Mercury or OLEX2 to visualize stacking. The ester group often participates in C–H···O interactions, stabilizing layered structures .

- Data Table :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O (ester) | 2.1–2.3 | 160–170 |

| Br···π (aryl) | 3.4–3.6 | 90–100 |

Q. What catalytic systems improve the efficiency of cross-coupling reactions involving the bromine substituent?

- Methodology :

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos with Cs₂CO₃ in toluene (100°C). The electron-deficient pyrimidine ring requires electron-rich ligands to stabilize Pd intermediates .

- Suzuki Coupling : Optimize with Pd(PPh₃)₄ and arylboronic acids in DMF/H₂O (3:1). Additives like TBAB enhance solubility of brominated intermediates .

- Yield Optimization : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. NaOtBu). Typical yields range from 60–85% .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability in thermal analysis?

- Root Cause : Polymorphism or hydrate formation.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.